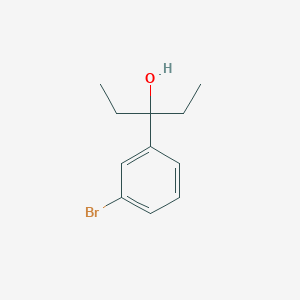

3-(3-Bromo-phenyl)-pentan-3-ol

Description

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

3-(3-bromophenyl)pentan-3-ol |

InChI |

InChI=1S/C11H15BrO/c1-3-11(13,4-2)9-6-5-7-10(12)8-9/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

ATAUIJMHDDNQLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC(=CC=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Central tertiary alcohol (–OH) group.

- Bulky 3-bromophenyl substituent.

- Molecular formula: C₁₁H₁₅BrO (calculated based on similar compounds).

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Compounds with halogenated phenyl groups on the pentan-3-ol backbone exhibit variations in electronic and steric properties due to differences in halogen size and electronegativity.

Key Differences :

Alkoxy-Substituted Phenyl Derivatives

Alkoxy groups (e.g., methoxy) alter electronic properties through electron-donating effects, contrasting with bromine’s electron-withdrawing nature.

Key Differences :

- Synthetic Accessibility : Methoxy-substituted analogs are synthesized in moderate yields (40%) , while brominated compounds may require specialized coupling reactions.

- Electronic Effects : Methoxy groups increase electron density on the phenyl ring, favoring electrophilic aromatic substitution, whereas bromine deactivates the ring .

Simplified Pentan-3-ol Derivatives

Simpler pentan-3-ol analogs provide baseline data for physical properties.

| Compound | Substituent | Boiling Point (°C) | Density (g/cm³) | References |

|---|---|---|---|---|

| 3-Pentanol | –H | 115.3 | 0.81 | |

| 3-Methyl-1-pentanol | 3-Methyl | – | – | |

| 3-Methylpentan-3-ol | 3-Methyl | – | – |

Key Differences :

- Physical Properties: 3-Pentanol (unsubstituted) has a boiling point of 115.3°C, while bromophenyl substitution likely increases boiling point due to higher molecular weight and polarity .

- Hydrogen Bonding: Tertiary alcohols like this compound have reduced hydrogen bonding capacity compared to primary alcohols (e.g., 3-Methyl-1-pentanol) .

Heterocyclic and Functionalized Derivatives

Compounds with additional functional groups (e.g., amines, triazoles) demonstrate diverse applications.

Key Differences :

- Synthetic Routes: Aminomethyl derivatives are synthesized via nucleophilic substitution, while bromophenyl analogs may require cross-coupling reactions .

Preparation Methods

General Reaction Mechanism

The Grignard reaction remains the most widely documented method for synthesizing tertiary alcohols with aryl substituents. For 3-(3-bromophenyl)-pentan-3-ol, the reaction involves:

-

Formation of the Grignard reagent : 3-Bromoiodobenzene or 1,3-dibromobenzene reacts with magnesium in tetrahydrofuran (THF) under inert conditions, often initiated by iodine crystals.

-

Nucleophilic addition to 3-pentanone : The aryl Grignard reagent attacks the carbonyl carbon of 3-pentanone, forming a tertiary alkoxide intermediate.

-

Acidic work-up : Hydrolysis with aqueous acid (e.g., NH₄Cl or H₂SO₄) yields the tertiary alcohol.

Reaction Scheme :

Optimized Conditions

-

Solvent : THF is preferred due to its ability to stabilize Grignard reagents.

-

Temperature : 65–75°C for Grignard formation; 25–30°C for ketone addition.

-

Catalysts : Iodine (0.1–0.5 wt%) initiates magnesium activation.

-

Yield : 70–85% after purification via solvent extraction (e.g., diisopropyl ether) and distillation.

Table 1: Grignard Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes reagent stability |

| Temperature (Grignard) | 65–75°C | Ensures complete Mg activation |

| Temperature (Addition) | 25–30°C | Prevents side reactions |

| Iodine Concentration | 0.2–0.5 wt% | Accelerates initiation |

Alternative Synthetic Routes

Reductive Deoxygenation of Sulfonate Esters

Adapted from tapentadol intermediate synthesis, this method involves:

-

Sulfonation : Reacting 3-(3-hydroxyphenyl)-pentan-3-ol with methanesulfonic acid in cyclohexane to form a sulfonate ester.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂ at 5–7 kg pressure) removes the sulfonate group, yielding the deoxygenated product.

Advantages :

Limitations :

Nucleophilic Aromatic Substitution (NAS)

While less common, NAS offers a pathway for introducing bromine post-alcohol formation:

-

Nitration : Introduce a nitro group at the 3-position of 3-phenyl-pentan-3-ol using HNO₃/H₂SO₄.

-

Reduction and Diazotization : Reduce nitro to amine, then perform Sandmeyer reaction with CuBr.

Challenges :

-

Poor regioselectivity without directing groups.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|

| Grignard Reaction | 70–85 | High | Moderate |

| Reductive Deoxygenation | 60–70 | High | Excellent |

| NAS | 30–40 | Low | Poor |

Key Insights :

-

The Grignard method is optimal for bulk synthesis but requires strict anhydrous conditions.

-

Reductive deoxygenation excels in stereochemical control, critical for pharmaceutical applications.

-

NAS is impractical for industrial use due to low efficiency.

Industrial-Scale Considerations

Solvent and Reagent Recovery

Purification Techniques

-

Liquid-liquid extraction : Diisopropyl ether removes polar impurities.

-

Crystallization : Hexane/ethyl acetate mixtures yield >99% pure product.

Emerging Methodologies

Q & A

How can researchers optimize the synthesis of 3-(3-Bromo-phenyl)-pentan-3-ol to improve yield and purity?

Answer:

Synthesis optimization involves selecting appropriate catalysts (e.g., palladium on carbon for reductive amination) and solvents (e.g., methanol or tetrahydrofuran). Purification via column chromatography or recrystallization enhances purity. Reaction parameters like temperature and stoichiometry should be systematically varied to minimize side products. Comparative studies of halogenated intermediates (e.g., bromo vs. chloro derivatives) can refine substitution efficiency .

What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations). Standardized protocols, such as dose-response curves and control compounds (e.g., 3-(3-Chloro-4-fluorophenyl)-3-pentanol), enable cross-study comparisons. Structural analogs with modified halogen positions can isolate electronic/steric effects on bioactivity .

What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the phenyl and pentanol substituents.

- IR spectroscopy to identify hydroxyl (O-H) and C-Br stretching vibrations.

- Mass spectrometry (HRMS) for molecular weight validation. Physical properties like boiling point and density (e.g., bp ~115–119°C) corroborate structural integrity .

How can computational modeling predict the interaction of this compound with biological targets?

Answer:

Molecular docking (using software like AutoDock) and molecular dynamics simulations assess binding affinity to enzymes/receptors. PubChem-derived parameters (e.g., InChI key, logP) inform force fields. Comparative modeling with halogenated analogs (e.g., fluorophenyl derivatives) highlights substituent effects on target interactions .

What are the key considerations for storing this compound to maintain stability?

Answer:

Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation. Use amber glass vials to avoid light-induced degradation. Regular purity checks via HPLC or TLC ensure stability over time. Data from similar brominated alcohols suggest a shelf life of 6–12 months under optimal conditions .

What experimental approaches elucidate the reaction mechanism of this compound in cross-coupling reactions?

Answer:

Mechanistic studies employ:

- Isotopic labeling (e.g., deuterium at the hydroxyl group) to track proton transfer.

- Kinetic isotope effects to identify rate-determining steps.

- Catalyst screening (e.g., Pd vs. Cu) to evaluate halogen-specific reactivity in Suzuki-Miyaura couplings .

How can researchers assess the potential toxicity of this compound in preclinical studies?

Answer:

Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo models (rodent acute toxicity studies). Reference EPA DSSTox data for structurally related brominated compounds to predict toxicity thresholds .

What role does the bromine substituent play in modulating the compound's reactivity and bioactivity?

Answer:

The bromine atom acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. Steric hindrance from the 3-bromo substituent affects binding to biological targets (e.g., enzymes). Comparative studies with non-halogenated analogs show reduced bioactivity, underscoring bromine’s role in target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.